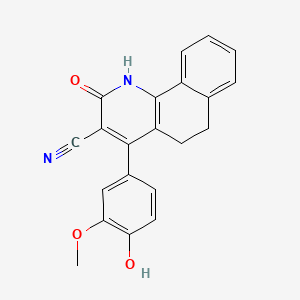

Antileishmanial agent-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H16N2O3 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)-2-oxo-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile |

InChI |

InChI=1S/C21H16N2O3/c1-26-18-10-13(7-9-17(18)24)19-15-8-6-12-4-2-3-5-14(12)20(15)23-21(25)16(19)11-22/h2-5,7,9-10,24H,6,8H2,1H3,(H,23,25) |

InChI Key |

OSXHZVPBIACRJA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)NC3=C2CCC4=CC=CC=C43)C#N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Ascendance of Tetrahydrobenzo[h]quinolines: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrobenzo[h]quinoline core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this heterocyclic system have shown significant promise as anticancer, antidiabetic, and antiprotozoal agents. This technical guide provides an in-depth overview of the discovery and synthesis of these valuable compounds, presenting detailed experimental protocols, quantitative biological data, and visual representations of their mechanisms of action to empower researchers in the field of drug discovery and development.

I. Discovery and Biological Activities

Tetrahydrobenzo[h]quinoline derivatives have emerged as potent biological agents, with research highlighting their efficacy in several key therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of tetrahydrobenzo[h]quinolines. Certain derivatives have been identified as potent DNA-intercalating agents, leading to cytotoxic effects against a range of human cancer cell lines.[1] For instance, a series of N-substituted tetrahydrobenzo[h]quinoline derivatives demonstrated significant cytotoxicity against MCF-7 (breast), A2780 (ovarian), C26 (colon), and A549 (lung) cancer cell lines.[1]

Antidiabetic Properties

Recent studies have unveiled the potential of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives as effective inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[2][3] This inhibitory action suggests a promising avenue for the development of novel therapeutic agents for the management of diabetes.

Antileishmanial and Antitubercular Activity

The versatility of the tetrahydrobenzo[h]quinoline scaffold extends to infectious diseases. Certain derivatives have exhibited potent antileishmanial activity through the inhibition of pteridine reductase 1 (PTR1), an essential enzyme in the folate biosynthesis pathway of Leishmania parasites.[4][5][6][7] Notably, some of these compounds also display promising antitubercular activity.

II. Synthesis of Tetrahydrobenzo[h]quinoline Derivatives

The construction of the tetrahydrobenzo[h]quinoline core is most efficiently achieved through one-pot multicomponent reactions (MCRs). This approach offers several advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from readily available starting materials.

General One-Pot Synthesis of Arylated Tetrahydrobenzo[h]quinoline-3-carbonitriles

A widely employed method involves the condensation of a tetralone derivative, an aromatic aldehyde, a source of cyanide (such as malononitrile or ethyl cyanoacetate), and an ammonium salt.[2][8]

Experimental Protocol:

A mixture of 6-methoxy-1-tetralone (1 mmol), an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired product. Further purification can be achieved by recrystallization from ethanol.

III. Quantitative Data Summary

The biological activities of representative tetrahydrobenzo[h]quinoline derivatives are summarized in the tables below, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Tetrahydrobenzo[h]quinoline Derivatives

| Compound | MCF-7 IC₅₀ (µM) | A2780 IC₅₀ (µM) | C26 IC₅₀ (µM) | A549 IC₅₀ (µM) | Reference |

| 6e | 2.87 | 1.86 | 3.91 | 2.45 | [1] |

| 6b | >50 | 18.45 | >50 | 25.32 | [1] |

| 6i | 4.87 | 3.21 | 6.15 | 5.23 | [1] |

Table 2: Antidiabetic Activity of Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives

| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Reference |

| 2 | 10.12 | 5.43 | [2][3] |

| 3 | 8.34 | 4.12 | [2][3] |

| 4 | 3.42 | 2.87 | [2][3] |

| 5 | 15.14 | 9.23 | [2][3] |

| 12 | 7.65 | 3.11 | [2][3] |

| 13 | 6.48 | 0.65 | [2][3] |

| Acarbose (Standard) | 14.35 | - | [2][3] |

IV. Key Experimental Protocols

MTT Assay for Cytotoxicity Evaluation

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[9][10][11]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

V. Mechanisms of Action: Signaling Pathways and Molecular Interactions

The diverse biological activities of tetrahydrobenzo[h]quinolines stem from their ability to interact with specific molecular targets and modulate key cellular pathways.

DNA Intercalation

Certain tetrahydrobenzo[h]quinoline derivatives function as DNA intercalators.[1] They insert themselves between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This disruption interferes with essential cellular processes such as DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Inhibition of Pteridine Reductase 1 (PTR1) in Leishmania

In the protozoan parasite Leishmania, tetrahydrobenzo[h]quinoline derivatives can act as antifolates by inhibiting pteridine reductase 1 (PTR1).[4][5][7] PTR1 is a crucial enzyme in the parasite's folate salvage pathway, which is essential for its survival. By blocking PTR1, these compounds disrupt the synthesis of tetrahydrofolate, a vital cofactor for DNA synthesis and other metabolic processes, leading to parasite death.

This technical guide provides a foundational understanding of the synthesis and discovery of tetrahydrobenzo[h]quinoline derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this versatile chemical scaffold. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of arylated tetrahydrobenzo[ H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dissecting the Metabolic Roles of Pteridine Reductase 1 in Trypanosoma brucei and Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Degradation of pteridine reductase 1 (PTR1) enzyme during growth phase in the protozoan parasite Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The potential therapeutic role of PTR1 gene in non‐healing anthroponotic cutaneous leishmaniasis due to Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docta.ucm.es [docta.ucm.es]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification of Antileishmanial Agent-21 (Compound 4e): A Technical Guide

Disclaimer: As of November 2025, publicly accessible research specifically detailing "Antileishmanial agent-21 (compound 4e)" is not available. This guide therefore serves as an in-depth technical overview of the contemporary methodologies used for target identification of novel antileishmanial compounds, using "Compound 4e" as a representative candidate to illustrate the process. The experimental data and pathways presented are illustrative examples based on published findings for similar classes of antileishmanial agents.

Introduction

Leishmaniasis remains a significant global health problem, with limited therapeutic options often hampered by toxicity and emerging drug resistance. The development of new, effective, and safe antileishmanial drugs is a critical priority. A key step in this process is the identification and validation of the molecular target(s) of a lead compound. Understanding the mechanism of action is crucial for optimizing lead compounds, predicting potential toxicity, and developing strategies to overcome resistance.

This technical guide outlines a comprehensive, multi-pronged approach to the target identification of a novel antileishmanial candidate, here represented as this compound (Compound 4e). The workflow integrates phenotypic screening, advanced proteomics-based target deconvolution techniques, and biochemical validation assays.

Data Presentation: Summary of Quantitative Data

Effective target identification begins with robust quantitative data characterizing the compound's biological activity. The following tables summarize representative data for Compound 4e, illustrating the typical parameters assessed during the early stages of drug discovery.

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of Compound 4e

| Parameter | Leishmania donovani (Amastigote) | Leishmania major (Amastigote) | Human Cell Line (THP-1) | Selectivity Index (SI)* |

| EC50 (µM) | 1.5 | 2.8 | >50 | >33.3 |

| EC50 represents the half-maximal effective concentration. | ||||

| SI = CC50 (THP-1) / EC50 (L. donovani) |

Table 2: Thermal Proteome Profiling (TPP) - Putative Protein Targets of Compound 4e in L. donovani Lysate

| Protein ID (TriTrypDB) | Protein Name | Thermal Shift (ΔTm in °C) | p-value | Biological Function |

| LdBPK_312420.1 | Trypanothione Reductase (TryR) | +3.5 | <0.001 | Redox metabolism |

| LdBPK_140880.1 | Cysteine Peptidase B (CPB) | +2.8 | <0.005 | Proteolysis, virulence |

| LdBPK_331890.1 | Kinetoplastid Membrane Protein-11 (KMP-11) | -2.1 | <0.01 | Unknown, potential structural role |

| LdBPK_261170.1 | Heat shock protein 70 (HSP70) | +1.9 | <0.05 | Protein folding |

Table 3: Biochemical Validation - Enzymatic Inhibition Assay

| Recombinant L. donovani Enzyme | Compound 4e IC50 (µM) | Comments |

| Trypanothione Reductase (TryR) | 2.1 | Confirms direct inhibition |

| Cysteine Peptidase B (CPB) | 18.5 | Weaker, potentially indirect or allosteric effect |

Experimental Protocols

Detailed and reproducible protocols are fundamental to successful target identification. The following sections describe the methodologies for the key experiments cited in this guide.

In Vitro Amastigote Drug Susceptibility Assay

This assay determines the efficacy of the compound against the clinically relevant intracellular amastigote stage of Leishmania.

-

Cell Culture and Infection:

-

Culture human monocytic THP-1 cells and differentiate them into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) in 96-well plates.[1]

-

Infect the differentiated THP-1 cells with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 15:1.[2]

-

Incubate for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes.[3]

-

Wash the wells to remove any remaining extracellular parasites.[2]

-

-

Compound Treatment:

-

Quantification of Parasite Load:

-

Fix the cells with methanol and stain with Giemsa.[4]

-

Alternatively, for higher throughput, use Leishmania strains expressing a reporter gene like luciferase and measure luminescence.[3]

-

Determine the number of amastigotes per 100 macrophages by microscopy or measure the reporter signal.

-

Calculate the EC50 value by plotting the percentage of infection inhibition against the log of the compound concentration.[5]

-

Thermal Proteome Profiling (TPP)

TPP is an unbiased method to identify protein targets in a complex biological sample based on ligand-induced changes in protein thermal stability.[6][7][8]

-

Cell Lysis and Treatment:

-

Culture L. donovani promastigotes to late-log phase and harvest by centrifugation.

-

Prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.[8]

-

Divide the lysate into two aliquots: one treated with Compound 4e at a predetermined concentration and the other with the vehicle control (DMSO).

-

-

Temperature Gradient and Protein Precipitation:

-

Aliquot the treated and control lysates into PCR tubes.

-

Heat the aliquots across a defined temperature gradient (e.g., 37°C to 67°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.[8]

-

Cool the samples to room temperature, leading to the precipitation of denatured proteins.

-

Centrifuge the samples at high speed to pellet the precipitated proteins. The supernatant contains the soluble, non-denatured proteins at each temperature point.[8]

-

-

Proteomic Analysis:

-

Collect the supernatants and prepare the proteins for mass spectrometry analysis (e.g., via tryptic digestion).

-

Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

-

-

Data Analysis:

-

Identify and quantify the relative abundance of each protein in the soluble fraction at each temperature point.

-

Generate melting curves for thousands of proteins in both the treated and control samples.

-

A significant shift in the melting temperature (ΔTm) of a protein in the presence of the compound indicates a direct or indirect interaction.[9]

-

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method involves immobilizing the compound on a solid support to "fish" for its binding partners from a cell lysate.[10]

-

Affinity Probe Synthesis and Immobilization:

-

Synthesize an analog of Compound 4e that incorporates a linker and a reactive group for covalent attachment to affinity beads (e.g., NHS-activated sepharose beads).

-

Ensure the modification does not abrogate the biological activity of the compound.

-

Covalently couple the synthesized probe to the affinity beads.

-

-

Protein Binding and Elution:

-

Incubate the Compound 4e-coupled beads with a Leishmania cell lysate to allow for protein binding.

-

As a negative control, incubate the lysate with beads coupled with an inactive analog or beads alone.[11]

-

Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by competitive elution with an excess of free Compound 4e.[10]

-

-

Target Identification:

Visualizations: Workflows and Pathways

Visual diagrams are essential for conceptualizing complex biological and experimental processes. The following diagrams were generated using the Graphviz DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Utilizing thermal proteome profiling to identify the molecular targets of anti-leishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Exploring direct and indirect targets of current antileishmanial drugs using a novel thermal proteomics profiling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

Structure-Activity Relationship of Lm-PTR1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting Leishmania major Pteridine Reductase 1 (Lm-PTR1), a critical enzyme in the parasite's folate metabolism and a key target for anti-leishmanial drug discovery. The document summarizes quantitative inhibition data, details relevant experimental methodologies, and visualizes key concepts and workflows.

Introduction to Lm-PTR1 as a Drug Target

Leishmania parasites are auxotrophic for pterins and folates, making the enzymes involved in their salvage and metabolism essential for survival. Pteridine Reductase 1 (PTR1) is a short-chain reductase that catalyzes the NADPH-dependent reduction of pterins and folates. Crucially, Lm-PTR1 can act as a metabolic bypass for Dihydrofolate Reductase (DHFR), a common target for antifolate drugs.[1][2][3][4] Inhibition of both DHFR and PTR1 is therefore considered a promising strategy to overcome drug resistance and effectively treat leishmaniasis.[1][2] The active site of Lm-PTR1 is located in a solvent-exposed pocket where the cofactor (NADPH) and substrate bind.[5] Key residues involved in catalysis and inhibitor binding include Asp181, Tyr194, and Lys198.[5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative inhibitory activity of various chemical scaffolds against Lm-PTR1. The data is compiled from several key studies and is presented to facilitate comparison and analysis of structure-activity trends.

Table 1: Inhibition Data for Scaffold I Derivatives

Scaffold I compounds are noted to be more effective against Lm-PTR1 compared to TbPTR1.[6]

| Compound | R Group | Ki (µM) for Lm-PTR1 | Reference |

| 1 | H | 0.24 | [6][7] |

| 2 | Phenyl | 3.4 | [6][7] |

| Methotrexate (MTX) | - | 0.039 | [6][7] |

Table 2: Inhibition Data for Scaffold II Derivatives

Scaffold II compounds generally show higher efficacy against TbPTR1, but some derivatives retain activity against Lm-PTR1.[6]

| Compound | R1 | R2 | X | Ki (µM) for Lm-PTR1 | Reference |

| 5 | H | H | S | >27 | [6] |

| 11 | C6H4OCH3 | CN | O | 3.4 | [6] |

| 12 | C6H4CHO (meta) | CN | O | 4.2 | [6] |

| 13 | C7H5O2 | CN | O | 2.6 | [6] |

Table 3: Inhibition Data for Scaffold III Derivatives

| Compound | R | X | Ki (µM) for Lm-PTR1 | Reference |

| 14 | NH2 | CH2 | >27 | [6] |

| 16 | C6H4CH3 | S | ~27 | [6] |

| 17 | CH2C6H5 | S | 0.60 | [6][7] |

| 18 | CH2C6H4OCH3 (para) | S | 2.7 | [6] |

Table 4: Inhibition Data for Natural Product Inhibitors

| Compound | IC50 (µM) for Lm-PTR1 | Reference |

| Sophoraflavanone G | 19.2 | [8][9] |

| Compound 7 | 29 (promastigotes), 3 (amastigotes), Ki = 0.72 | [1] |

| Kaurane Diterpene 302a | Kiapp ≤ 5 | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Lm-PTR1 inhibitors.

Recombinant Lm-PTR1 Expression and Purification

The expression and purification of recombinant Lm-PTR1 are foundational for in vitro inhibition assays.

Methodology:

-

Cloning: The gene encoding Lm-PTR1 is amplified from Leishmania major genomic DNA via PCR. The amplified product is then ligated into an expression vector (e.g., pET series) containing a purification tag, such as a polyhistidine (His) tag. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Transformed E. coli are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal density (OD600 of ~0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein production.

-

Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. After cell disruption (e.g., by sonication), the soluble fraction is clarified by centrifugation. The recombinant Lm-PTR1 is purified from the soluble lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). Further purification to homogeneity can be achieved by size-exclusion chromatography. The purity of the final protein is assessed by SDS-PAGE.

Lm-PTR1 Spectrophotometric Inhibition Assay

This assay is commonly used to determine the inhibitory activity of compounds against Lm-PTR1 by monitoring the oxidation of NADPH.

Methodology:

-

Reaction Mixture Preparation: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer (e.g., Tris-HCl with appropriate pH), a fixed concentration of recombinant Lm-PTR1, NADPH, and the substrate (e.g., folic acid or biopterin).

-

Inhibitor Addition: Test compounds are added to the wells at varying concentrations. A control reaction without any inhibitor is always included.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate or the enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the absorbance change. The percentage of inhibition for each compound concentration is determined relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve. For determination of the inhibition constant (Ki), assays are performed at varying substrate concentrations.[1]

Signaling Pathways and Logical Relationships

Folate Metabolism and the Role of Lm-PTR1

Lm-PTR1 plays a crucial role in the folate metabolic pathway of Leishmania. The following diagram illustrates this pathway and the bypass mechanism provided by Lm-PTR1.

This diagram shows that while DHFR-TS is the primary enzyme for reducing DHF to THF, Lm-PTR1 can also perform this reduction, thus providing a bypass when DHFR-TS is inhibited by antifolate drugs.[1][7] Lm-PTR1 is also the primary enzyme for the reduction of biopterin.

In Silico to In Vitro Inhibitor Discovery Workflow

Many studies on Lm-PTR1 inhibitors employ a rational, structure-based drug design approach, often starting with in silico screening followed by experimental validation.

This workflow begins with the selection of Lm-PTR1 as the target. Large compound libraries are then screened virtually, and promising candidates are subjected to molecular docking simulations to predict their binding affinity and mode.[5][8] The top-scoring hits are then synthesized or purchased for in vitro testing to validate their inhibitory activity. Active compounds may then undergo further medicinal chemistry efforts for lead optimization.

Conclusion

The development of potent and selective Lm-PTR1 inhibitors remains a key strategy in the search for new anti-leishmanial therapies. The structure-activity relationships summarized in this guide highlight several promising chemical scaffolds. Understanding the nuances of the enzyme's active site and leveraging both computational and experimental approaches will be crucial for the design of next-generation inhibitors that can effectively combat leishmaniasis. The detailed methodologies provided herein serve as a valuable resource for researchers in this field.

References

- 1. In Silico Screening, Structure-Activity Relationship, and Biologic Evaluation of Selective Pteridine Reductase Inhibitors Targeting Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent pteridine reductase inhibitors to guide antiparasite drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Potential Pteridin Reductase-1 Inhibitors for the Treatment of Leishmaniasis: A Bioinformatics Approach [mdpi.com]

- 4. Identification of Potential Pteridin Reductase-1 Inhibitors for the Treatment of Leishmaniasis: A Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Product Identification and Molecular Docking Studies of Leishmania Major Pteridine Reductase Inhibitors | MDPI [mdpi.com]

- 6. Structure-Based Design of Pteridine Reductase Inhibitors Targeting African Sleeping Sickness and the Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. In Silico Identification and In Vitro Evaluation of Natural Inhibitors of Leishmania major Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Anti-Folate Mechanism in Leishmania Parasites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the folate metabolic pathway in Leishmania parasites, the mechanism of action of anti-folate drugs, and the molecular basis of drug resistance. It is intended to serve as a resource for researchers engaged in anti-leishmanial drug discovery and development.

Executive Summary

Leishmania parasites are auxotrophic for folates and related pteridines, making the folate pathway an attractive target for chemotherapy. The primary enzyme in this pathway is the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS). However, the presence of a unique, second enzyme, pteridine reductase 1 (PTR1), provides a metabolic bypass, conferring natural resistance to many classical anti-folates like methotrexate (MTX). Resistance to anti-folates in Leishmania is multifactorial, involving gene amplification of DHFR-TS or PTR1, mutations in these target enzymes, and impaired drug uptake via folate transporters. Successful anti-leishmanial strategies targeting this pathway will likely require the simultaneous inhibition of both DHFR-TS and PTR1.

The Folate Biosynthesis and Salvage Pathway in Leishmania

Unlike their mammalian hosts, Leishmania parasites are incapable of de novo folate synthesis and must salvage folates and unconjugated pteridines from the host environment.[1][2] This is accomplished via a family of high-affinity folate/biopterin transporters (FBTs).[1][3]

Once inside the parasite, folic acid is reduced to its biologically active form, tetrahydrofolate (H4F), which is essential for the biosynthesis of thymidylate and purines.[4][5] This reduction is catalyzed by two key enzymes:

-

Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS): A bifunctional enzyme where the DHFR domain catalyzes the NADPH-dependent reduction of dihydrofolate (H2F) to H4F, and the TS domain catalyzes the synthesis of dTMP from dUMP.[4][6] In protozoa, these two domains exist on a single polypeptide.[6]

-

Pteridine Reductase 1 (PTR1): A novel enzyme in trypanosomatids that is absent in mammals.[7] PTR1 is a broad-spectrum reductase that can reduce both unconjugated pteridines (like biopterin) and folates (H2F).[1][2][8]

The presence of PTR1 allows the parasite to bypass the DHFR-TS enzyme for H4F production, which is a critical factor in anti-folate drug resistance.[1][7][9]

Figure 1: Simplified Folate Metabolism Pathway in Leishmania. The parasite salvages folate and biopterin from the host. Dihydrofolate (H2F) is reduced to Tetrahydrofolate (H4F) by DHFR-TS. PTR1 provides a bypass mechanism (dashed red arrow). H4F is crucial for thymidylate (dTMP) synthesis.

Mechanism of Action of Anti-folates

Anti-folates, such as methotrexate (MTX), are structural analogs of folic acid that competitively inhibit DHFR.[10] By binding to the active site of DHFR, MTX prevents the reduction of H2F to H4F, thereby depleting the intracellular pool of reduced folates.[10] This disruption halts the synthesis of dTMP, a necessary precursor for DNA synthesis, ultimately leading to parasite death.[10]

However, the efficacy of classical DHFR inhibitors like MTX against Leishmania is significantly compromised by PTR1.[7][9] PTR1 is substantially less sensitive to MTX (often over 1000-fold) than DHFR-TS.[7] This allows PTR1 to continue producing H4F even when DHFR-TS is inhibited, effectively acting as a metabolic bypass and rendering the parasite resistant.[1][9]

Mechanisms of Anti-folate Resistance in Leishmania

Leishmania can develop resistance to anti-folate drugs through several distinct molecular mechanisms, often in combination.[9]

Target Gene Amplification

The most common mechanism of MTX resistance involves the amplification of genes encoding the drug targets.[3][9][10]

-

DHFR-TS Amplification: Overexpression of the bifunctional DHFR-TS enzyme increases the intracellular concentration of the target, requiring higher drug concentrations for effective inhibition.[3][6]

-

PTR1 Amplification: Increased expression of PTR1 enhances the metabolic bypass, further diminishing the parasite's reliance on the MTX-sensitive DHFR-TS.[3][9]

Altered Drug Transport

Reduced intracellular accumulation of anti-folates is another key resistance strategy.[9][11]

-

Folate Transporter (FT) Gene Deletion/Mutation: Leishmania possesses a family of folate transporters (e.g., FT1, FT5).[3][12][13] Deletion of or mutations in these transporter genes can impair the uptake of MTX, leading to high levels of resistance.[3][12] Studies have shown that MTX-resistant lines often have deletions in the genes encoding these transporters.[12]

Target Gene Mutation

Point mutations within the coding sequences of DHFR-TS or PTR1 can alter the drug-binding site, reducing the affinity of the inhibitor for its target.[3][9] This mechanism has been observed in pyrimethamine-resistant Plasmodium falciparum and is also a documented mechanism in MTX-resistant Leishmania.[3][6]

Figure 2: Anti-folate Action and Resistance. MTX inhibits DHFR-TS, leading to parasite death. Resistance arises from reduced drug transport, target gene amplification, or target mutation. PTR1 provides a bypass route.

Quantitative Data on Enzyme Inhibition and Drug Susceptibility

The following tables summarize key quantitative data from studies on Leishmania DHFR-TS and PTR1, as well as cellular susceptibility to anti-folates.

Table 1: Inhibitor Constants (Ki) for Leishmania DHFR-TS

| Species | Inhibitor | Ki (µM) | Reference |

|---|---|---|---|

| L. braziliensis | Methotrexate | 22.0 | [14] |

| L. braziliensis | Trimethoprim | 33.0 | [14] |

| L. braziliensis | Pyrimethamine | 68.0 | [14] |

| L. chagasi | 2,4-diaminopyrimidine derivative | 0.28 - 3.00 |[15] |

Table 2: Inhibitor Constants (Ki) for Leishmania PTR1

| Species | Inhibitor | Ki (µM) | Reference |

|---|---|---|---|

| L. chagasi | 2,4-diaminopyrimidine derivative | 1.50 - 2.30 | [15] |

| L. chagasi | 2,4-diaminoquinazoline derivative (Cpd 5) | 0.47 |[15] |

Table 3: Enzyme Kinetic Parameters for L. braziliensis DHFR-TS

| Substrate | Km (µM) | Vmax (µM/min) | Reference |

|---|

| Dihydrofolic acid (H2F) | 55.35 ± 4.02 | 0.02 ± 5.34 x 10⁻⁴ |[14] |

Table 4: Cellular Susceptibility (EC50) to Methotrexate (MTX)

| Species & Strain | Stage | EC50 (µM) | Comments | Reference |

|---|---|---|---|---|

| L. infantum (LiWT) | Promastigote | 1.03 | Wild-type, sensitive | [10] |

| L. infantum (LiWT) | Amastigote | 0.34 | Wild-type, sensitive | [10] |

| L. infantum (LiFS-A/B) | Promastigote | > 500 | Clinical isolates, resistant | [10] |

| L. infantum (LiFS-A/B) | Amastigote | > 200 | Clinical isolates, resistant |[10] |

Key Experimental Protocols

In Vitro Cultivation of Leishmania Promastigotes and Amastigotes

Objective: To maintain and propagate Leishmania parasites for drug sensitivity assays and molecular studies.

A. Promastigote Culture:

-

Media Preparation: Use a standard liquid medium such as M199 or Schneider's Drosophila medium.[16][17]

-

Supplementation: Supplement the medium with 10-20% heat-inactivated Fetal Bovine Serum (FBS), 5 µg/mL hemin, and antibiotics (e.g., penicillin/streptomycin) to prevent bacterial contamination.[17] For folate studies, biopterin (5 µM) may also be added.[17]

-

Incubation: Culture parasites in sterile flasks at 25-26°C.[17] The pH should be maintained between 7.0 and 7.4.[16]

-

Sub-culturing: Monitor parasite growth by microscopy or spectrophotometry (OD600). Sub-culture parasites every 3-4 days by diluting them into fresh medium to maintain them in the logarithmic growth phase.

B. Intracellular Amastigote Culture:

-

Host Cell Preparation: Isolate primary macrophages (e.g., mouse peritoneal macrophages) or use a macrophage-like cell line (e.g., J774, THP-1).[18] Seed the cells in a multi-well plate and allow them to adhere.

-

Infection: Infect the macrophage monolayer with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[19]

-

Incubation: Incubate the infected cultures at 37°C in a 5% CO2 atmosphere.[19]

-

Removal of Extracellular Parasites: After 12-24 hours, wash the wells with pre-warmed medium to remove non-internalized promastigotes.[19]

-

Maintenance: Replace the medium as needed and monitor the infection. Amastigotes will proliferate within the parasitophorous vacuoles of the macrophages.

Anti-leishmanial Drug Sensitivity Assay (IC50/EC50 Determination)

Objective: To determine the concentration of a compound that inhibits parasite growth by 50%.

-

Parasite Seeding: Seed log-phase promastigotes or macrophage-infected amastigotes in a 96-well plate at a predetermined density.

-

Drug Dilution: Prepare a serial dilution of the test compound (e.g., methotrexate) in the appropriate culture medium.

-

Drug Exposure: Add the drug dilutions to the wells containing the parasites. Include drug-free (negative control) and reference drug (positive control) wells.

-

Incubation: Incubate the plates for 72 hours under the appropriate conditions (26°C for promastigotes, 37°C/5% CO2 for amastigotes).[17]

-

Viability Assessment:

-

Promastigotes: Assess viability by adding a metabolic indicator dye (e.g., Resazurin) and measuring fluorescence, or by direct counting using a hemocytometer.

-

Amastigotes: Fix and stain the cells (e.g., with Giemsa). Determine the infection index by counting the percentage of infected macrophages and the average number of amastigotes per infected cell under a microscope.[20]

-

-

Data Analysis: Plot the percentage of inhibition against the log of the drug concentration. Calculate the IC50 or EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Figure 3: Workflow for Drug Sensitivity Assay. This diagram outlines the key steps for determining the IC50/EC50 of an anti-leishmanial compound.

Enzyme Kinetic Analysis

Objective: To determine the kinetic parameters (Km, Vmax) and inhibition constants (Ki) for DHFR-TS or PTR1.

-

Enzyme Expression and Purification: Clone the gene for Leishmania DHFR-TS or PTR1 into an expression vector (e.g., pET vector) and express the recombinant protein in E. coli.[14] Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA).

-

Spectrophotometric Assay: The activity of DHFR and PTR1 can be measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer, NADPH, the substrate (e.g., dihydrofolate), and the purified enzyme.

-

Determining Km and Vmax: Measure the initial reaction velocity at various substrate concentrations. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Determining Ki: To determine the inhibition constant for a competitive inhibitor, measure the reaction velocity at different substrate concentrations in the presence of several fixed concentrations of the inhibitor. Analyze the data using a Lineweaver-Burk plot or non-linear regression to determine Ki.[14]

References

- 1. Folate metabolic pathways in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Delving in folate metabolism in the parasite Leishmania major through a chemogenomic screen and methotrexate selection | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. Folate metabolic pathways in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thymidylate synthase-dihydrofolate reductase in protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Leishmania major pteridine reductase 1 belongs to the short chain dehydrogenase family: stereochemical and kinetic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New approaches to Leishmania chemotherapy: pteridine reductase 1 (PTR1) as a target and modulator of antifolate sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential selection of antimony and methotrexate cross-resistance in Leishmania infantum circulating strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reductions-in-methotrexate-and-folate-influx-in-methotrexate-resistant-lines-of-leishmania-major-are-independent-of-r-or-h-region-amplification - Ask this paper | Bohrium [bohrium.com]

- 12. A new type of high affinity folic acid transporter in the protozoan parasite Leishmania and deletion of its gene in methotrexate-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies of the FBT family transporters in Leishmania infantum by gene deletion and protein localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemical characterization of the bifunctional enzyme dihydrofolate reductase-thymidylate synthase from Leishmania ( Viannia ) and its evaluation as a drug target [scielo.org.co]

- 15. Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Leishmania chagasi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Delving in folate metabolism in the parasite Leishmania major through a chemogenomic screen and methotrexate selection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biolscigroup.us [biolscigroup.us]

Preliminary Toxicity Profile: Antileishmanial Agent-21 (ALA-21)

Abstract: This document provides a comprehensive preliminary toxicity profile for the novel drug candidate, Antileishmanial Agent-21 (ALA-21). The in vitro and in vivo studies outlined herein were conducted to assess the initial safety and tolerability of ALA-21 to support its further development as a potential treatment for leishmaniasis. The profile includes data on cytotoxicity against a human cell line, specific hepatotoxicity markers, and an acute in vivo toxicity assessment in a murine model. Methodologies for all key experiments are detailed to ensure reproducibility and provide a clear understanding of the data generated.

In Vitro Cytotoxicity Assessment

The initial evaluation of ALA-21's toxicity was performed using an in vitro model to determine its effect on mammalian cell viability. A human hepatoma cell line (HepG2) was selected as it is a standard model for assessing drug-induced liver injury.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: A stock solution of ALA-21 was prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration in all wells was kept below 0.5%. Cells were treated with the respective concentrations of ALA-21 for 48 hours.

-

MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plate was incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The half-maximal cytotoxic concentration (CC₅₀) was calculated using non-linear regression analysis. The selectivity index (SI) was determined by comparing the CC₅₀ value to the previously established half-maximal effective concentration (EC₅₀) against Leishmania promastigotes.

Cytotoxicity and Selectivity Data

The results of the cytotoxicity assay are summarized below. The selectivity index provides a measure of the agent's specificity for the parasite over mammalian cells.

| Parameter | Value (µM) |

| EC₅₀ (vs. L. donovani) | 1.5 |

| CC₅₀ (vs. HepG2 cells) | 98.4 |

| Selectivity Index (SI = CC₅₀/EC₅₀) | 65.6 |

Visualization: Cytotoxicity Assay Workflow

Caption: Workflow for the in vitro MTT cytotoxicity assay of ALA-21.

In Vitro Hepatotoxicity Assessment

To further investigate the potential for liver toxicity, key liver enzyme markers were measured in the supernatant of ALA-21-treated HepG2 cells.

Experimental Protocol: ALT and AST Measurement

-

Cell Culture and Treatment: HepG2 cells were cultured and treated with ALA-21 as described in section 1.1, using concentrations corresponding to 0.25x, 0.5x, and 1x the calculated CC₅₀ value.

-

Supernatant Collection: After the 48-hour treatment period, the cell culture supernatant from each well was carefully collected.

-

Enzyme Analysis: The levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the supernatant were quantified using commercially available colorimetric assay kits, following the manufacturer's instructions.

-

Data Normalization: Enzyme levels were normalized to the total protein content of the corresponding cell lysate to account for differences in cell number.

Hepatotoxicity Marker Data

Increased levels of ALT and AST can indicate cellular damage. A concentration-dependent increase was observed for ALA-21.

| ALA-21 Concentration | Mean ALT Level (U/L) | Mean AST Level (U/L) |

| Vehicle Control (0 µM) | 12.5 | 25.1 |

| 25 µM (~0.25x CC₅₀) | 18.2 | 33.7 |

| 50 µM (~0.5x CC₅₀) | 45.9 | 68.3 |

| 100 µM (~1x CC₅₀) | 112.7 | 155.4 |

Visualization: Proposed Toxicity Pathway

Caption: Proposed pathway for ALA-21-induced hepatotoxicity.

Acute In Vivo Toxicity

An acute, single-dose toxicity study was performed in a rodent model to assess the systemic toxicity and to determine the acute lethal dose (LD₅₀) of ALA-21.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

-

Animal Model: Female BALB/c mice (8-10 weeks old) were used for the study. Animals were housed under standard laboratory conditions with ad libitum access to food and water.

-

Acclimatization: All animals were acclimatized for a period of 7 days prior to the start of the experiment.

-

Dosing: A stepwise procedure was used with three animals per step. ALA-21 was formulated in a 0.5% carboxymethylcellulose (CMC) solution. A single oral gavage dose was administered at starting levels of 300 mg/kg and 2000 mg/kg.

-

Observation Period: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for 14 days post-dosing.

-

Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.

In Vivo Toxicity Data

The study revealed mortality at the higher dose, with no adverse effects observed at the lower dose.

| Dose Group (mg/kg) | Number of Animals | Mortality (within 14 days) | Key Clinical Signs | Body Weight Change (Day 14 vs Day 0) |

| Vehicle Control | 3 | 0/3 | None observed | +5.8% |

| 300 | 3 | 0/3 | None observed | +5.2% |

| 2000 | 3 | 2/3 | Lethargy, piloerection, reduced mobility within 24h | - |

Based on these results, the LD₅₀ is estimated to be above 300 mg/kg but below 2000 mg/kg.

Visualization: In Vivo Study Logic

Caption: Logical flow of the acute in vivo toxicity study.

Summary and Conclusions

The preliminary toxicity assessment of this compound (ALA-21) provides initial insights into its safety profile. The compound exhibits a favorable in vitro selectivity index (65.6), suggesting a preferential activity against the Leishmania parasite over mammalian cells. However, concentration-dependent hepatotoxicity was observed in vitro, as indicated by elevated ALT and AST levels, possibly mediated by oxidative stress. The acute in vivo study in mice suggests a low order of acute toxicity, with an estimated oral LD₅₀ between 300 mg/kg and 2000 mg/kg. These findings warrant further investigation, including sub-chronic toxicity studies and more detailed mechanistic analyses, to fully characterize the safety profile of ALA-21 for continued drug development.

The Pteridine Biosynthetic Pathway in Leishmania: A Technical Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protozoan parasites of the genus Leishmania are the causative agents of leishmaniasis, a spectrum of diseases with significant global impact. These parasites are pteridine auxotrophs, meaning they are incapable of synthesizing pteridines de novo and must acquire them from their host. This dependency on an external supply has led to the evolution of a specialized and robust pteridine salvage pathway, which is essential for parasite survival, growth, and proliferation. The enzymes and transporters of this pathway, being distinct from the host's metabolic machinery, present validated and promising targets for the development of novel anti-leishmanial chemotherapeutics. This technical guide provides an in-depth overview of the Leishmania pteridine biosynthetic pathway, presenting key quantitative data, detailed experimental protocols for its study, and visual diagrams of the core processes to aid in research and drug discovery efforts.

The Core Pathway: A Salvage Operation

Unlike their mammalian hosts, which synthesize essential pterins like tetrahydrobiopterin (H₄B) from guanosine triphosphate (GTP), Leishmania species lack the necessary enzymatic machinery for de novo synthesis.[1][2] They have consequently evolved a sophisticated salvage pathway to internalize and reduce oxidized pterins (e.g., biopterin) and folates from the host environment.[3][4] This process is mediated by a series of specific membrane transporters and reductases.

The key steps are:

-

Uptake: Oxidized pterins and folates are actively transported into the parasite cell from the host. This is accomplished by a family of Folate-Biopterin Transporters (FBT).[5][6] Key members include the high-affinity Folate Transporter (FT) and the Biopterin Transporter 1 (BT1), which can transport biopterin and, with lower affinity, folate.[5][7]

-

Reduction: Once inside the cell, the salvaged pteridines must be reduced to their biologically active tetrahydro- forms. Leishmania possesses two key enzymes capable of this reduction:

-

Pteridine Reductase 1 (PTR1): A broad-spectrum NADPH-dependent reductase that is a hallmark of this pathway in trypanosomatids.[8][9] PTR1 can reduce both unconjugated pterins (like biopterin to dihydrobiopterin and then to tetrahydrobiopterin) and conjugated folates (folate to dihydrofolate and then to tetrahydrofolate).[9][10][11]

-

Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS): A bifunctional enzyme primarily responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF).[12] Crucially, Leishmania DHFR-TS shows weak activity towards folate and no activity with unconjugated pterins, making PTR1 the sole enzyme for biopterin reduction.[5]

-

The tetrahydro- forms of these pteridines, tetrahydrobiopterin (H₄B) and tetrahydrofolate (H₄F), serve as essential cofactors in numerous metabolic processes, including the synthesis of thymidylate, purines, and certain amino acids, as well as in ether lipid metabolism.[1][6]

The Strategic Importance of PTR1 in Drug Resistance

The presence of PTR1 is a primary reason for the clinical inefficacy of classical antifolate drugs, such as methotrexate (MTX), against leishmaniasis.[13] These drugs effectively inhibit DHFR-TS, but PTR1, which is significantly less sensitive to these inhibitors, provides a metabolic bypass.[13] By continuing to reduce folates, PTR1 can compensate for the inhibited DHFR-TS, ensuring a sufficient supply of tetrahydrofolate for the parasite's survival.[6][13] This makes the simultaneous inhibition of both DHFR-TS and PTR1 a critical strategy for developing effective anti-leishmanial therapeutics.[13][14]

Quantitative Data: Enzyme and Transporter Kinetics

The efficiency and substrate specificity of the key components in the pteridine salvage pathway have been characterized. The following tables summarize the critical kinetic parameters.

Table 1: Kinetic Parameters of Leishmania major Pteridine Reductase 1 (PTR1)

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | K_i^s (µM) [Substrate Inhibition] | Reference |

| Dihydrobiopterin (H₂B) | 3.1 ± 0.5 | 11.0 ± 0.5 | 3.5 x 10⁶ | 17 ± 2 | [10] |

| Quinonoid Dihydrobiopterin (qH₂B) | 3.1 ± 0.5 | 13.0 ± 0.5 | 4.2 x 10⁶ | 28 ± 4 | [10] |

| Biopterin | 12.0 ± 1.0 | 12.0 ± 0.4 | 1.0 x 10⁶ | > 200 | [10] |

| Dihydrofolate (H₂F) | 1.1 ± 0.2 | 0.05 ± 0.001 | 4.5 x 10⁴ | 10 ± 2 | [10] |

| Folate | 10.0 ± 1.0 | 0.04 ± 0.001 | 4.0 x 10³ | > 200 | [10] |

| NADPH (with H₂B) | 4.8 ± 0.6 | - | - | - | [10] |

Assays performed at pH 7.5. Data from Ong et al., 2011.

Table 2: Kinetic Parameters of Leishmania Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS)

| Leishmania Species | Substrate | K_m (µM) | V_max (nmol·min⁻¹·mL⁻¹) | Reference |

| L. chagasi | Dihydrofolate | 1.0 ± 0.2 | 2.0 ± 0.11 | [8] |

| L. chagasi | NADPH | 2.3 ± 0.5 | 1.6 ± 0.1 | [8] |

| L. braziliensis | Dihydrofolate | 55.35 ± 4.02 | 0.02 (µM/min) | [4] |

| L. major | Dihydrofolate | 1.6 | - | [8] |

| L. major | NADPH | 0.45 | - | [8] |

Table 3: Kinetic Parameters of Pteridine Transporters in Leishmania major

| Transporter System | Substrate | K_t (µM) | Notes | Reference |

| Folate/MTX Transporter | Folate | 0.7 | High-affinity uptake in promastigotes. | [15] |

| Folate/MTX Transporter | Methotrexate (MTX) | 1.8 | Competitively inhibits folate uptake. | [15] |

| Biopterin Transporter 1 (BT1) | Biopterin | High Affinity | Specific Km not determined, but null mutants require supplemental biopterin for growth. | [7][16] |

Experimental Protocols

Protocol for Recombinant PTR1 Expression and Purification

This protocol describes the expression of N-terminally His-tagged Leishmania PTR1 in E. coli and its subsequent purification by immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21 (DE3))

-

Expression plasmid with His-tagged ptr1 gene (e.g., pET15b or pET28a+)

-

LB medium with appropriate antibiotic (e.g., Kanamycin or Carbenicillin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.7, 200 mM KCl, 20 mM imidazole, EDTA-free protease inhibitor cocktail, DNAse I

-

Wash Buffer: 50 mM Tris-HCl pH 7.7, 200 mM KCl, 40 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl pH 7.7, 200 mM KCl, 250-500 mM imidazole

-

Ni-NTA or other IMAC resin/column

Procedure:

-

Transform the expression plasmid into competent E. coli BL21 (DE3) cells and select on LB agar plates containing the appropriate antibiotic.

-

Inoculate a single colony into a starter culture of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Use the starter culture to inoculate a larger volume (e.g., 1 L) of LB medium with antibiotic. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the cells by centrifugation (e.g., 4,000 x g, 20 min, 4°C).

-

Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using a French press or sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 37,000 x g, 30 min, 4°C) to pellet cell debris.

-

Apply the filtered supernatant to a pre-equilibrated IMAC column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged PTR1 protein using Elution Buffer, collecting fractions.

-

Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the purest fractions.

-

If required, the histidine tag can be cleaved using a site-specific protease (e.g., TEV protease) if a cleavage site is engineered into the construct.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol for Spectrophotometric Enzyme Activity Assay (PTR1 / DHFR-TS)

This assay measures the activity of PTR1 or DHFR-TS by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

Materials:

-

Purified recombinant PTR1 or DHFR-TS enzyme

-

NADPH stock solution (concentration determined spectrophotometrically, ε₃₄₀ = 6220 M⁻¹cm⁻¹)

-

Substrate stock solution (e.g., Biopterin, Dihydrofolate)

-

Assay Buffer for PTR1: 20 mM Sodium Acetate, pH 4.7

-

Assay Buffer for DHFR-TS: 50 mM Sodium Phosphate, pH 7.0[8]

-

UV-transparent cuvettes or 96-well plates

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette or well containing the Assay Buffer, a fixed concentration of NADPH (e.g., 100 µM), and the pteridine substrate at the desired concentration. For kinetic determinations, vary the substrate concentration around the expected K_m.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a small volume of the purified enzyme.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Rate = ΔA₃₄₀ / (ε * path length)).

-

For inhibitor studies (IC₅₀ determination), perform the assay at fixed substrate concentrations in the presence of varying concentrations of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.[14]

Protocol for Pteridine Transport Assay in Leishmania Promastigotes

This protocol outlines a method for measuring the uptake of radiolabeled pteridines into Leishmania promastigotes.

Materials:

-

Log-phase Leishmania major promastigotes

-

Transport Buffer (e.g., HBS: 21 mM HEPES, 137 mM NaCl, 5 mM KCl, 6 mM glucose, pH 7.4)

-

Radiolabeled substrate (e.g., [³H]biopterin or [³H]folic acid)

-

Unlabeled substrate for competition experiments

-

Ice-cold Stop Buffer (e.g., Transport Buffer without glucose)

-

Silicone oil mixture (e.g., Dow-Corning 550 and 556, 84:16 v/v)

-

Microcentrifuge tubes

-

Scintillation fluid and scintillation counter

Procedure:

-

Harvest log-phase promastigotes by centrifugation (e.g., 1,500 x g, 10 min, 4°C).

-

Wash the cells twice with ice-cold Transport Buffer and resuspend to a final density of approximately 1 x 10⁸ cells/mL.

-

For each time point, add 100 µL of the cell suspension to a microcentrifuge tube containing 100 µL of the silicone oil mixture. Keep on ice.

-

To start the assay, add 100 µL of pre-warmed Transport Buffer containing the radiolabeled substrate (and any inhibitors, if applicable) to the cell suspension, mix, and incubate at room temperature (e.g., 23-25°C).

-

At designated time points (e.g., 15, 30, 60, 120 seconds), stop the transport by centrifuging the tube at maximum speed for 1 minute. This will pellet the cells through the oil layer, separating them from the extracellular medium.

-

Freeze the tubes in a dry ice/ethanol bath.

-

Cut the tip of the tube containing the cell pellet and place it into a scintillation vial.

-

Lyse the cells (e.g., with NaOH or SDS) and neutralize if necessary. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell suspension to normalize the uptake data (e.g., pmol/mg protein/min).

-

To determine kinetic parameters (K_t, V_max), perform the assay over a range of substrate concentrations and measure the initial rate of uptake (e.g., at a 60-second time point).[15]

Mandatory Visualizations

Pteridine Salvage Pathway in Leishmania

References

- 1. ITC Recommendations for Transporter Kinetic Parameter Estimation and Translational Modeling of Transport-Mediated PK and DDIs in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic reaction scheme for the dihydrofolate reductase domain of the bifunctional thymidylate synthase-dihydrofolate reductase from Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical characterization of the bifunctional enzyme dihydrofolate reductase-thymidylate synthase from Leishmania ( Viannia ) and its evaluation as a drug target [scielo.org.co]

- 5. Folate metabolic pathways in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Folate metabolic pathways in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual and selective inhibitors of pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) from Leishmania chagasi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delving in folate metabolism in the parasite Leishmania major through a chemogenomic screen and methotrexate selection | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Thymidylate synthase-dihydrofolate reductase in protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biochemistry and regulation of folate and methotrexate transport in Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thescipub.com [thescipub.com]

- 14. Reduced Infectivity of a Leishmania donovani Biopterin Transporter Genetic Mutant and Its Use as an Attenuated Strain for Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Delving in folate metabolism in the parasite Leishmania major through a chemogenomic screen and methotrexate selection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High Affinity S-Adenosylmethionine Plasma Membrane Transporter of Leishmania Is a Member of the Folate Biopterin Transporter (FBT) Family - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Leishmania Promastigote and Amastigote Culture in Drug Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new and more effective antileishmanial drugs is a global health priority. A critical step in the drug discovery pipeline is the in vitro screening of compounds against the two main life cycle stages of the parasite: the promastigote, which resides in the sandfly vector, and the amastigote, the clinically relevant form that infects mammalian macrophages. These application notes provide detailed protocols for the culture of Leishmania promastigotes and amastigotes (both axenic and intracellular) and their use in drug susceptibility assays.

I. Culturing Leishmania Promastigotes

Promastigotes are the motile, flagellated forms of the parasite found in the gut of the sandfly vector. They are relatively easy to culture in vitro, making them a common starting point for high-throughput drug screening.

Protocol 1: Routine Maintenance of Leishmania Promastigotes

Materials:

-

Leishmania species of interest (e.g., L. donovani, L. major)

-

M199 medium or Schneider's Drosophila Medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Hemin solution (from bovine or equine)

-

Sterile culture flasks (25 cm²)

-

Incubator (25-28°C)

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare complete M199 medium by supplementing with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 0.1 mM adenine, 0.005% hemin.

-

Initiate the culture by inoculating promastigotes from a cryopreserved stock or an existing culture into a sterile 25 cm² culture flask containing 10 mL of complete M199 medium.

-

Incubate the flask at 25-28°C.

-

Monitor the growth of the culture daily by observing motility under an inverted microscope and counting the parasites using a hemocytometer.

-

Subculture the promastigotes every 3-4 days, when they reach the late logarithmic to early stationary phase of growth (typically 1-2 x 10⁷ parasites/mL).

-

To subculture, dilute the existing culture into a fresh flask with complete M199 medium to a final density of 1-2 x 10⁶ parasites/mL.

II. Leishmania Amastigote Culture for Drug Testing

Amastigotes are the non-motile, intracellular forms of the parasite that reside within phagocytic cells of the mammalian host. As the clinically relevant stage, testing compounds against amastigotes is crucial. Two main in vitro systems are used: axenic amastigotes and intracellular amastigotes.

A. Axenic Amastigote Culture

Axenic amastigotes are cultured in the absence of host cells under conditions that mimic the intracellular environment (acidic pH and elevated temperature). This system is more amenable to high-throughput screening than the intracellular model.[1][2]

Protocol 2: Differentiation of Promastigotes to Axenic Amastigotes

Materials:

-

Late-logarithmic phase Leishmania promastigotes

-

Amastigote culture medium (e.g., MAA/20 with 20% FBS, pH 5.5)

-

Incubator with 5% CO₂ (37°C for visceral species, 32-34°C for cutaneous species)

-

Centrifuge

Procedure:

-

Harvest late-logarithmic phase promastigotes by centrifugation at 2000 x g for 10 minutes at room temperature.

-

Resuspend the parasite pellet in amastigote culture medium to a density of 2 x 10⁶ parasites/mL.

-

Transfer the suspension to a sterile culture flask.

-

Incubate the culture at the appropriate temperature (37°C or 32-34°C) in a 5% CO₂ atmosphere.

-

Monitor the transformation of promastigotes to amastigotes daily by microscopy. Fully differentiated amastigotes are round or oval and lack an external flagellum. This process typically takes 48-72 hours.

-

Maintain the axenic amastigote culture by subculturing every 2-3 days.

B. Intracellular Amastigote Culture

This model is considered the "gold standard" for in vitro drug susceptibility testing as it closely mimics the in vivo situation.[3] It involves infecting a host macrophage cell line or primary macrophages with Leishmania promastigotes.

Protocol 3: Macrophage Infection and Intracellular Amastigote Culture

Materials:

-

Macrophage cell line (e.g., THP-1, J774A.1, or primary peritoneal macrophages)

-

Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Stationary-phase Leishmania promastigotes

-

96-well cell culture plates

-

Incubator with 5% CO₂ (37°C)

-

Giemsa stain

Procedure:

-

Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete macrophage medium.

-

If using THP-1 cells, differentiate them into adherent macrophages by adding phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL and incubating for 48 hours.

-

Wash the adherent macrophages with pre-warmed medium.

-

Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate the infected cells for 24 hours at 37°C in 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

After 24 hours, wash the cells gently with pre-warmed medium to remove any non-internalized promastigotes.

-

Add fresh complete macrophage medium to each well. The infected macrophages are now ready for drug testing.

III. In Vitro Drug Susceptibility Assays

Several methods can be used to assess the viability of Leishmania parasites following drug treatment. The choice of assay depends on the parasite stage, throughput requirements, and available equipment.

Protocol 4: Promastigote and Axenic Amastigote Viability Assay using Resazurin

Resazurin (also known as AlamarBlue) is a cell-permeable dye that is reduced by metabolically active cells to the fluorescent product resorufin.

Materials:

-

Leishmania promastigotes or axenic amastigotes

-

Complete culture medium

-

96-well plates

-

Test compounds and standard drugs (e.g., Amphotericin B, Miltefosine)

-

Resazurin solution (0.125 mg/mL in PBS)

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

-

Seed promastigotes or axenic amastigotes in a 96-well plate at a density of 1 x 10⁶ parasites/well in 100 µL of their respective complete medium.

-

Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with untreated parasites (negative control) and a standard drug (positive control).

-

Incubate the plate for 48-72 hours at the appropriate temperature.

-

Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours.

-

Measure the fluorescence using a plate reader.

-

Calculate the 50% inhibitory concentration (IC₅₀) value, which is the concentration of a drug that inhibits parasite growth by 50% compared to the untreated control.

Protocol 5: Intracellular Amastigote Drug Susceptibility Assay by Microscopic Counting

This method involves the direct visualization and counting of intracellular amastigotes after drug treatment.

Materials:

-

Infected macrophages in a 96-well plate (from Protocol 3)

-

Test compounds and standard drugs

-

Methanol

-

Giemsa stain

-

Microscope with oil immersion objective

Procedure:

-

To the infected macrophages, add 100 µL of medium containing serial dilutions of the test compounds.

-

Incubate the plate for 72 hours at 37°C in 5% CO₂.

-

After incubation, carefully remove the medium from each well.

-

Fix the cells by adding 100 µL of methanol to each well for 10 minutes.

-

Remove the methanol and stain the cells with a 1:10 dilution of Giemsa stain for 10 minutes.

-

Wash the wells with water and allow them to air dry.

-

Examine the plate under a microscope with an oil immersion lens.

-

Determine the number of amastigotes per 100 macrophages for each drug concentration.

-

Calculate the IC₅₀ value by comparing the number of amastigotes in treated wells to the untreated control wells.

IV. Data Presentation

Quantitative data from drug susceptibility assays should be summarized in tables for clear comparison.

Table 1: Example IC₅₀ Values of Standard Antileishmanial Drugs against L. donovani

| Drug | Promastigote IC₅₀ (µM) | Axenic Amastigote IC₅₀ (µM) | Intracellular Amastigote IC₅₀ (µM) |

| Amphotericin B | 0.05 - 0.2 | 0.1 - 0.5 | 0.05 - 0.3 |

| Miltefosine | 1.0 - 5.0 | 2.0 - 10.0 | 0.5 - 4.0 |

| Pentamidine | 2.0 - 10.0 | 5.0 - 20.0 | 1.0 - 8.0 |

| Sodium Stibogluconate | >50 | >50 | 5.0 - 25.0 (as SbV µg/mL) |

Note: IC₅₀ values can vary depending on the Leishmania species, strain, and specific assay conditions.

V. Visualizations

Experimental Workflow Diagrams

Caption: General workflow for in vitro antileishmanial drug screening.

Signaling Pathway Diagrams

The mechanisms of action of many antileishmanial drugs involve the induction of apoptosis-like cell death in the parasite. Resistance can emerge through various molecular mechanisms, including altered drug transport and modification of drug targets.

Caption: Miltefosine action and resistance pathways in Leishmania.

Caption: Amphotericin B action and resistance pathways in Leishmania.

References

Application Notes and Protocols for Determining IC50 and CC50 of Antileishmanial Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the efficacy and toxicity of novel compounds against Leishmania parasites. The protocols detailed below cover the determination of the half-maximal inhibitory concentration (IC50) against both the extracellular promastigote and intracellular amastigote forms of the parasite, as well as the half-maximal cytotoxic concentration (CC50) against host mammalian cells.

Introduction and Key Concepts

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, transmitted by the bite of infected sandflies.[1] The disease presents in various clinical forms, with visceral leishmaniasis being the most severe and often fatal if left untreated.[2][3] The current drug arsenal is limited by issues of toxicity, emerging resistance, and high cost, underscoring the urgent need for new, safer, and more effective antileishmanial agents.[1][4]

The initial stages of drug discovery heavily rely on robust in vitro screening assays to identify promising compounds. The primary parameters used to evaluate a compound's potential are:

-

IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of a compound that inhibits 50% of the parasite's growth or viability.[5][6] It is a key measure of the compound's potency against the parasite. Assays are typically performed on both the easily cultured promastigote form for initial high-throughput screening and the clinically relevant intracellular amastigote form for more definitive efficacy testing.[5][7]

-

CC50 (Half-Maximal Cytotoxic Concentration): This is the concentration of a compound that causes a 50% reduction in the viability of host cells (typically mammalian macrophages).[8][9] This value is a critical indicator of the compound's toxicity.

-

Selectivity Index (SI): The SI is a crucial ratio calculated to determine a compound's therapeutic window. It is defined as the ratio of CC50 to IC50 (SI = CC50 / IC50).[5][10] A higher SI value indicates greater selectivity of the compound for the parasite over the host cell. Compounds with an SI value greater than 1 are considered more selective for the parasite, with values ≥10 often being a benchmark for a promising candidate.[5][8]

Experimental Workflow Overview

The process of evaluating antileishmanial compounds involves a series of sequential assays. The general workflow begins with culturing the parasites and host cells, followed by viability and cytotoxicity assays, and concludes with data analysis to determine the IC50, CC50, and SI values.

Experimental Protocols

Protocol 1: Culturing Leishmania spp. Promastigotes

This protocol describes the maintenance of the extracellular, motile promastigote stage of the Leishmania parasite.

Materials:

-

Leishmania species (e.g., L. donovani, L. infantum, L. major)

-

Complete RPMI-1640 medium or M199 medium[11]

-

Heat-inactivated Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

25 cm² cell culture flasks

-

Incubator (26°C)

-

Hemocytometer or automated cell counter

Procedure:

-

Prepare complete culture medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[5]

-

Initiate the culture by inoculating promastigotes into a 25 cm² flask containing 10 mL of complete medium.

-

Incubate the flask at 26°C.[5]

-

Monitor parasite growth daily by counting a small aliquot using a hemocytometer. The parasites are in the logarithmic (log) growth phase when their concentration is actively increasing.

-

Sub-culture the parasites every 3-4 days or when they reach the late log phase (typically 2-5 x 10⁷ parasites/mL). To do this, dilute the existing culture into a new flask with fresh medium to a starting density of approximately 1 x 10⁶ parasites/mL.

-

For bioassays, always use parasites in the mid-log phase of growth to ensure consistent metabolic activity and viability.[1]

Protocol 2: Determining IC50 against Promastigotes (Resazurin Assay)

This assay is a rapid and cost-effective method for primary screening of compounds against the promastigote form. It relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[5][7][12]

Materials:

-

Log-phase Leishmania promastigotes

-

Complete culture medium

-

Test compounds and reference drug (e.g., Amphotericin B, Miltefosine)[1][10]

-

Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)

-

Sterile 96-well flat-bottom microtiter plates

-

Multichannel pipette

-

Plate reader (fluorescence)

Procedure:

-